dimethyl 5-[(2Z)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- DIMETHYL 5-BROMOMETHYL-1,3-BENZENE-DICARBOXYLATE
- DIMETHYL 5-HYDROXYISOPHTHALATE
- DIMETHYL 5-[(2Z)-2-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)HYDRAZINYL]BENZENE-1,3-DICARBOXYLATE .
Uniqueness
DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C15H15N3O6 |
---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
dimethyl 5-[(2Z)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H15N3O6/c1-4-24-15(21)12(8-16)18-17-11-6-9(13(19)22-2)5-10(7-11)14(20)23-3/h5-7,17H,4H2,1-3H3/b18-12- |
InChI Key |
YFPLJLCFJJOKFN-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.